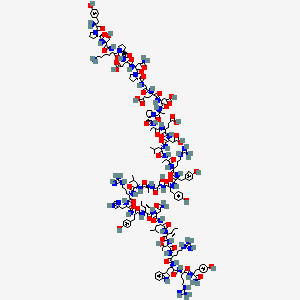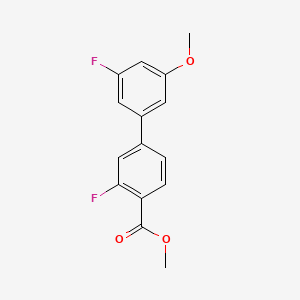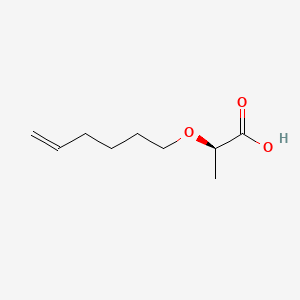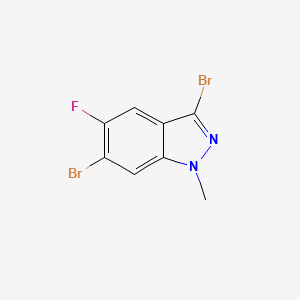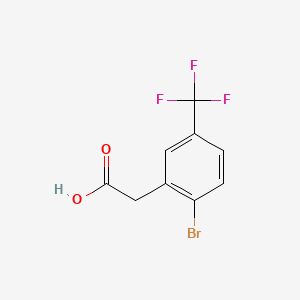
2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid is a chemical compound with the molecular formula C7H5BBrF3O2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2,5-Bis(trifluoromethyl)phenylacetic acid has been achieved through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling. These methods involve the reaction of various starting materials with appropriate catalysts and reagents.Molecular Structure Analysis
The molecular structure of this compound is characterized by a bromo and trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid group . The molecular weight is 268.83 .Chemical Reactions Analysis
The introduction of the formyl group into position “2” of the boronic acids causes a significant increase in acidity . It can also undergo reactions such as functionalization via lithiation and reaction with electrophiles .Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 336.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 46.0±0.4 cm3 .Applications De Recherche Scientifique
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound 5-Trifluoromethyl-2-formylphenylboronic acid, which is structurally similar to 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid, has been synthesized and studied for its antimicrobial properties .
- Methods of Application : The compound was synthesized and its structure and properties were characterized. The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .
- Results : The compound showed moderate action against Candida albicans. It revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
Inhibitor of Hepatitis C Virus (HCV) NS3 Protease
- Scientific Field : Biochemistry
- Application Summary : 2-Bromo-5-(trifluoromethyl)aniline, a compound structurally similar to 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid, has been used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .
- Methods of Application : The compound was synthesized and used in the development of a series of inhibitors .
- Results : The results of the biochemical evaluation of these inhibitors are not specified in the sources .
Synthesis of Aryl- and Hetarylfurocoumarins
- Scientific Field : Organic Chemistry
- Application Summary : 2-Chloro-5-(trifluoromethyl)phenylboronic acid, a compound structurally similar to 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid, has been used in the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction .
- Methods of Application : The compound was used as a reactant in the Suzuki reaction .
- Results : The results of the synthesis are not specified in the sources .
Synthesis of Et Canthinone-3-carboxylates
- Scientific Field : Organic Chemistry
- Application Summary : 2-Chloro-5-(trifluoromethyl)phenylboronic acid has been used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
- Methods of Application : The compound was used as a reactant in the Suzuki-Miyaura coupling and amidation reaction .
- Results : The results of the synthesis are not specified in the sources .
Building Blocks in Organic Chemistry
- Scientific Field : Organic Chemistry
- Application Summary : Arylboronic acids, which are structurally similar to 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid, are used as building blocks in organic chemistry .
- Methods of Application : The compound is used as a reactant in various organic synthesis reactions .
- Results : The results of the synthesis are not specified in the sources .
Functionalization of Nanoparticles
- Scientific Field : Nanotechnology
- Application Summary : Arylboronic acids have been used in the functionalization of nanoparticles .
- Methods of Application : The compound is used to modify the surface of nanoparticles to enhance their properties .
- Results : The results of the functionalization are not specified in the sources .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPVRSDSANUSBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857439 |
Source


|
| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid | |
CAS RN |
1214327-53-3 |
Source


|
| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

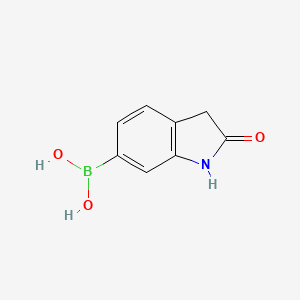

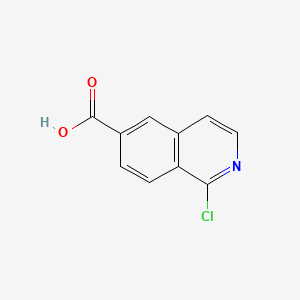
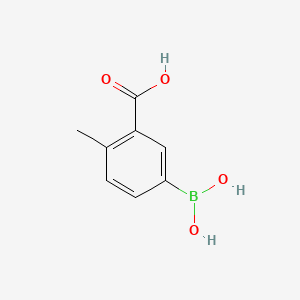
![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)

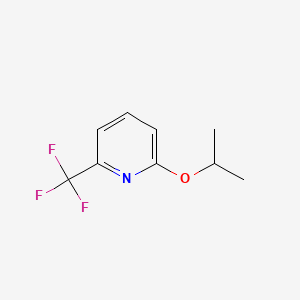
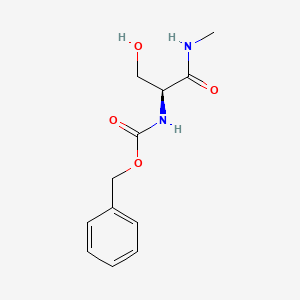
![Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)](/img/structure/B595947.png)
